molecular formula C10H4Cl2N2O2S B14300930 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione CAS No. 112434-27-2

7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione

Cat. No.: B14300930
CAS No.: 112434-27-2
M. Wt: 287.12 g/mol
InChI Key: JHTQLNRYHUEPCI-UHFFFAOYSA-N
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Description

7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring fused with a quinazoline moiety, which is further substituted with chlorine atoms at the 7th and 8th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione typically involves the reaction of 2-aminothiazole with substituted benzaldehydes and cyclic diketones under acidic conditions. This one-pot domino reaction can be facilitated using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization Reactions: These reactions may require acidic or basic catalysts and are often conducted under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoloquinazoline derivatives, while cyclization reactions can produce more complex heterocyclic structures .

Scientific Research Applications

7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit certain kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and other applications .

Properties

CAS No.

112434-27-2

Molecular Formula

C10H4Cl2N2O2S

Molecular Weight

287.12 g/mol

IUPAC Name

7,8-dichloro-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione

InChI

InChI=1S/C10H4Cl2N2O2S/c11-5-1-4-7(2-6(5)12)13-10-14(9(4)16)8(15)3-17-10/h1-2H,3H2

InChI Key

JHTQLNRYHUEPCI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N2C(=O)C3=CC(=C(C=C3N=C2S1)Cl)Cl

Origin of Product

United States

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